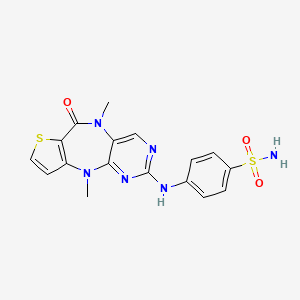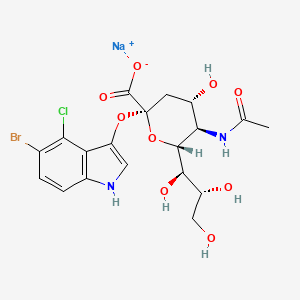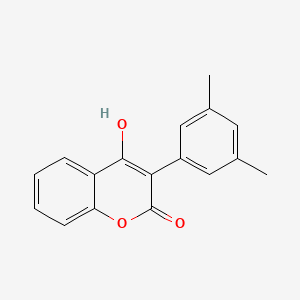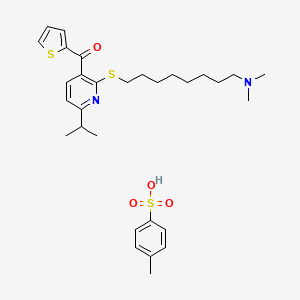![molecular formula C23H35NO2 B611932 1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one CAS No. 68681-43-6](/img/structure/B611932.png)
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zenazocine is an opioid analgesic of the benzomorphan family.
Aplicaciones Científicas De Investigación
Metabolic and Biodegradation Studies : The compound's intricate structure and unique functional groups are of interest in studying metabolic pathways and biodegradation mechanisms. For example, researchers identified cis- and trans-4-hydroxycyclohexylacetic acid in urine, alongside a new sulfur amino acid (hawkinsin), suggesting a potential role in studying defective metabolic enzymes like 4-hydroxyphenylpyruvate dioxygenase (Niederwieser, Wadman, & Danks, 1978).
Neuropharmacological Research : The compound's structural complexity allows for examining neuropharmacological aspects, such as receptor binding and neurotransmitter interactions. In one study, researchers assessed the occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors in the human brain in vivo by a novel, selective, silent 5-HT(1A) antagonist, uncovering potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).
Oxidative Stress and Cellular Function : The compound may be used in studies investigating oxidative stress and its impact on cellular function. For instance, a study described the formation of ethanolamine phospholipids Michael adducts in human blood platelets in response to oxidative stress, highlighting potential markers for membrane disorders and oxidative stress effects on cell function (Bacot et al., 2007).
Metabolite Analysis and Disease Diagnosis : The compound's structure is relevant for metabolite analysis and potential disease diagnosis. For instance, studies have used gas chromatography-mass spectrometry for the diagnosis of metabolic disorders like 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (Shinka et al., 1992).
Environmental and Biomonitoring Studies : The compound's potential as a biomonitoring tool for environmental pollutants and endocrine-disrupting chemicals is significant. For example, studies have identified hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma, indicating the compound's potential in environmental health research (Hovander et al., 2002).
Propiedades
Número CAS |
68681-43-6 |
|---|---|
Nombre del producto |
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one |
Fórmula molecular |
C23H35NO2 |
Peso molecular |
357.538 |
Nombre IUPAC |
3-Heptanone, 1-((2R,6S,11S)-1,2,3,4,5,6-hexahydro-8-hydroxy-3,6,11-trimethyl-2,6-methano-3-benzazocin-11-yl)-6-methyl-, rel- |
InChI |
InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23-/m1/s1 |
Clave InChI |
JZFZEWWOIOYBTQ-XPWALMASSA-N |
SMILES |
CC(C)CCC(CC[C@]1(C)[C@@]2([H])CC3=CC=C(O)C=C3[C@]1(C)CCN2C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Zenazocine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)


![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)

![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
